

cis and trans isomers of 3,5-Dimethyl-3-heptene

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Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

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An In-depth Technical Guide to the Cis and Trans Isomers of **3,5-Dimethyl-3-heptene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and physical properties of the (Z)- (cis) and (E)- (trans) isomers of **3,5-dimethyl-3-heptene**. The information is compiled to assist in further research and development involving these non-polar hydrocarbon compounds.

Physicochemical Properties

The cis and trans isomers of **3,5-dimethyl-3-heptene** share the same molecular formula (C9H18) and molecular weight (approximately 126.24 g/mol).[1][2] However, their distinct spatial arrangements of substituents around the carbon-carbon double bond result in different physical properties. While specific experimental data for each pure isomer is scarce in publicly available literature, the properties of the cis/trans mixture are documented. The mixture is a colorless liquid with a specific gravity of 0.73.[3]

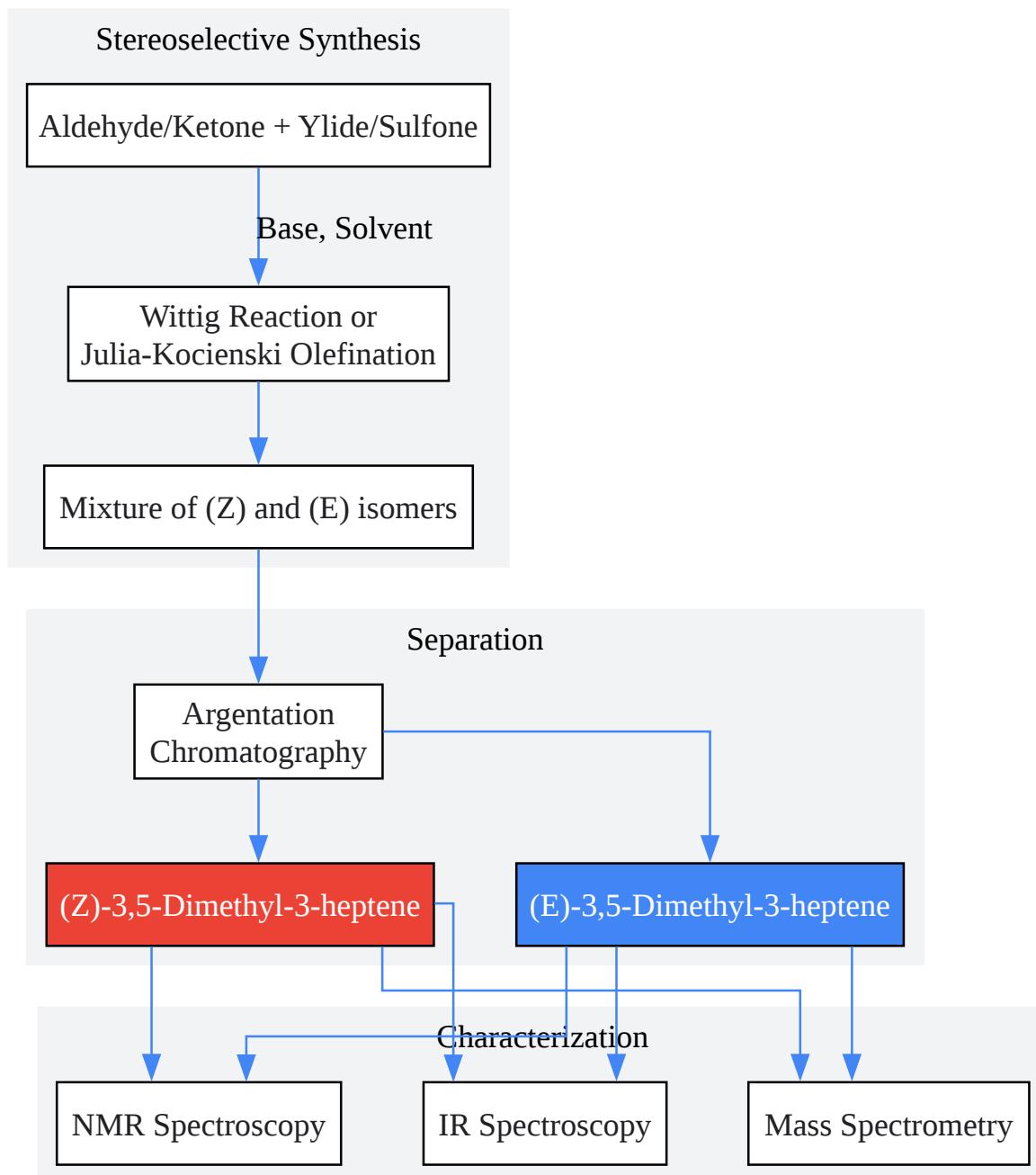
Table 1: General Physicochemical Data for **3,5-Dimethyl-3-heptene**

Property	Value (for cis/trans mixture unless specified)	Reference
Molecular Formula	C9H18	[1] [2]
Molecular Weight	126.24 g/mol	[1] [2]
CAS Number	19549-93-0 (cis/trans mixture)	[1]
59643-68-4 ((E)-isomer)	[4]	
Appearance	Colorless Liquid	[3]
Specific Gravity	0.73	[3]

Stereoselective Synthesis

The synthesis of specific isomers of **3,5-dimethyl-3-heptene** requires stereoselective methods to control the geometry of the double bond. The Wittig reaction and the Julia-Kocienski olefination are two powerful methods for achieving this.

A general workflow for the synthesis and separation of the isomers is presented below.



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Caption: General workflow for synthesis and analysis. (Max Width: 760px)

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphorus ylide.^[5] The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.^[6]

Experimental Protocol: General Procedure for Wittig Synthesis^{[7][8][9]}

- **Ylide Generation:** A phosphonium salt is suspended in an appropriate anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (typically -78 to 0 °C) to deprotonate the phosphonium salt and form the ylide.
- **Reaction with Carbonyl:** The aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Workup:** The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- **Purification:** The crude product, which contains the alkene isomers and triphenylphosphine oxide, is purified by column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that often provides high (E)-selectivity.^{[10][11]} It involves the reaction of a heteroaromatic sulfone with an aldehyde or ketone.^[12]

Experimental Protocol: General Procedure for Julia-Kocienski Olefination^{[10][13]}

- **Anion Formation:** The heteroaryl alkyl sulfone is dissolved in an anhydrous aprotic solvent (e.g., DME, THF) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is added to generate the sulfone anion.

- Reaction with Carbonyl: The aldehyde or ketone is added to the solution of the anion. The reaction is stirred at low temperature for a period of time before being allowed to warm to room temperature.
- Workup and Purification: The reaction is quenched, and the product is extracted as described for the Wittig reaction. Purification is typically achieved by column chromatography.

Separation of Isomers

The separation of the cis and trans isomers of **3,5-dimethyl-3-heptene** can be challenging due to their similar physical properties. Argentation chromatography is a highly effective technique for this purpose.[\[14\]](#)

Argentation Chromatography

This technique utilizes a stationary phase, typically silica gel, impregnated with silver ions (from silver nitrate).[\[14\]](#) The separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π -electrons of the alkene double bond. Cis-alkenes, being more sterically hindered, form weaker complexes and elute faster than their trans counterparts.[\[15\]](#)[\[16\]](#)

Experimental Protocol: General Procedure for Argentation Chromatography[\[14\]](#)[\[15\]](#)

- Preparation of the Stationary Phase: Silica gel is slurried in a solution of silver nitrate in a suitable solvent (e.g., water or methanol). The solvent is then removed under reduced pressure to yield the silver nitrate-impregnated silica gel.
- Column Packing and Elution: The prepared stationary phase is packed into a chromatography column. The mixture of isomers is loaded onto the column and eluted with a non-polar solvent system (e.g., hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether).
- Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to identify the pure isomers.

Spectroscopic Characterization

Detailed spectroscopic data for the individual pure isomers of **3,5-dimethyl-3-heptene** is not readily available in the public domain. The following sections describe the expected spectral characteristics based on general principles of NMR, IR, and mass spectrometry for trisubstituted alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the vinylic proton and the protons on the adjacent carbons will be characteristic for each isomer. For the (Z)-isomer, the vinylic proton is expected to appear at a slightly different chemical shift compared to the (E)-isomer due to the different anisotropic effects of the neighboring alkyl groups. The coupling constants between the vinylic proton and the allylic protons can also provide stereochemical information.

¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will differ between the cis and trans isomers due to steric effects (the γ -gauche effect). In the cis isomer, steric compression typically causes the carbons of the nearby alkyl groups to be shielded and appear at a higher field (lower ppm) compared to the trans isomer.[17]

Table 2: Predicted ¹H and ¹³C NMR Data (based on general values for similar structures)

Isomer	Vinylic Proton (¹ H)	Vinylic Carbons (¹³ C)	Allylic Carbons (¹³ C)
(Z)-cis	~5.1-5.3 ppm	~125-135 ppm	~30-40 ppm (shielded)
(E)-trans	~5.2-5.4 ppm	~126-136 ppm	~35-45 ppm (deshielded)

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching vibrations for sp^2 and sp^3 hybridized carbons, and a C=C stretching vibration. The out-of-plane C-H bending vibration is particularly useful for distinguishing between cis and trans isomers of less substituted alkenes. For trisubstituted alkenes like **3,5-dimethyl-3-heptene**, the C=C stretch is expected around

1670-1665 cm^{-1} . The exact position and intensity of the C-H out-of-plane bending bands in the 1000-650 cm^{-1} region can help in distinguishing the isomers, although the patterns can be complex for highly substituted alkenes.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both cis and trans isomers are expected to be very similar, as the initial molecular ion often has enough energy to isomerize before fragmentation. Both isomers will show a molecular ion peak (M^+) at m/z 126. The fragmentation pattern will be characteristic of branched alkenes, with major fragments arising from allylic cleavage and rearrangements. The NIST WebBook provides a mass spectrum for the (E)-isomer (CAS 59643-68-4), which can serve as a reference.^[6]

Conclusion

This technical guide provides an overview of the key aspects related to the cis and trans isomers of **3,5-dimethyl-3-heptene**. While specific experimental data for the pure isomers is limited, established stereoselective synthesis and separation techniques provide a clear path for their preparation and isolation. The predicted spectroscopic characteristics offer a basis for their characterization. Further research to fully elucidate the distinct properties of each isomer is encouraged.

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